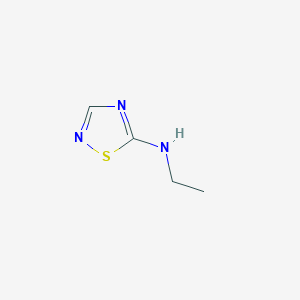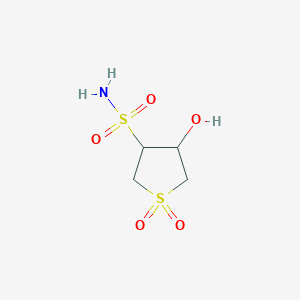
4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide is a chemical compound with the molecular formula C4H9NO5S2 and a molecular weight of 215.2480 It is known for its unique structure, which includes a thiolane ring with sulfonamide and hydroxyl functional groups
Preparation Methods
The synthesis of 4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide typically involves the reaction of thiolane derivatives with sulfonamide precursors. One common method includes the use of 4-hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride as an intermediate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide involves its interaction with molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide can be compared with similar compounds such as:
4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride: This compound is an intermediate in the synthesis of this compound and has similar reactivity.
4-Ethoxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide: This derivative has an ethoxy group instead of a hydroxyl group, leading to different chemical properties and reactivity.
1,1-Dioxo-1lambda6-thiolane-3-sulfonamide:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C4H9NO5S2 |
|---|---|
Molecular Weight |
215.3 g/mol |
IUPAC Name |
4-hydroxy-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C4H9NO5S2/c5-12(9,10)4-2-11(7,8)1-3(4)6/h3-4,6H,1-2H2,(H2,5,9,10) |
InChI Key |
HRTCQJHYPBCGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12111717.png)
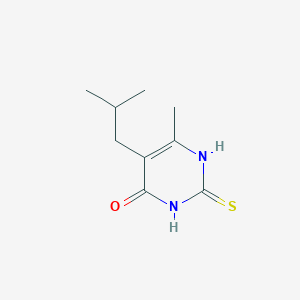
![1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B12111724.png)
![Bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B12111725.png)
![[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol](/img/structure/B12111732.png)
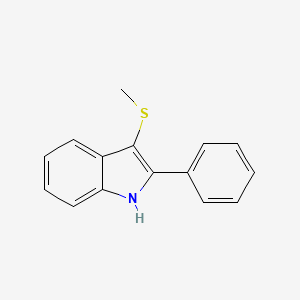
![13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12111741.png)

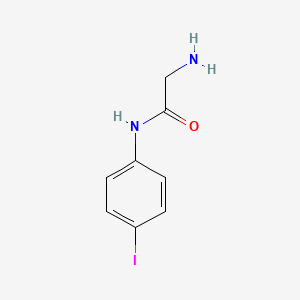
![Piperazine, 1-[(3-methylcyclobutyl)methyl]-](/img/structure/B12111744.png)
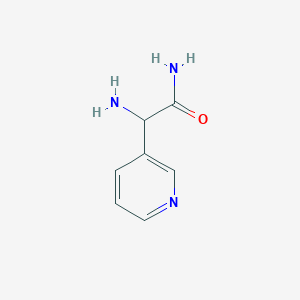
![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)

